Desmethyl Thiosildenafil-d8
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Overview
Description
Desmethyl Thiosildenafil-d8 is a deuterated analog of Desmethyl Thiosildenafil, which is a derivative of Sildenafil. This compound is primarily used in biochemical research, particularly in the study of proteomics. The molecular formula of this compound is C21H20D8N6O3S2, and it has a molecular weight of 484.66 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Thiosildenafil-d8 involves the incorporation of deuterium atoms into the molecular structure of Desmethyl Thiosildenafil. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is common to separate and purify the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Thiosildenafil-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Desmethyl Thiosildenafil-d8 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics, particularly in the quantification of drug metabolites in biological samples.
Analytical Chemistry: Utilized as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of compounds
Mechanism of Action
The mechanism of action of Desmethyl Thiosildenafil-d8 is similar to that of Sildenafil. It acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation. This mechanism is crucial for its effects in treating conditions like erectile dysfunction and pulmonary arterial hypertension .
Comparison with Similar Compounds
Desmethyl Thiosildenafil-d8 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise analytical measurements. Similar compounds include:
Sildenafil: The parent compound, used primarily for treating erectile dysfunction.
N-Desmethyl Sildenafil: A metabolite of Sildenafil with similar pharmacological properties.
Sildenafil-d8: Another deuterated analog used in pharmacokinetic studies
These compounds share similar mechanisms of action but differ in their specific applications and stability profiles.
Properties
IUPAC Name |
5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31)/i9D2,10D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDTWBKYCKLNLA-PMCMNDOISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675816 |
Source
|
Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215321-44-0 |
Source
|
Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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